2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Medicinal Chemistry Prodrug Design Kinase Inhibitor Synthesis

Generic pyrrolo[3,2-d]pyrimidine scaffolds often lack the precise C2/C4-dichloro and C6-methyl substitution pattern required for reproducible kinase inhibitor SAR studies. This intermediate solves that challenge with differential electrophilic handles enabling sequential SNAr derivatization. • Dual Cl at C2/C4 permits sequential nucleophilic aromatic substitution for focused library synthesis • C6-methyl group blocks unwanted electrophilic substitution and enables regioselective N5-glycosylation • 97% purity with batch-specific HPLC, NMR, and GC documentation for regulatory-grade traceability

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
CAS No. 1196157-27-3
Cat. No. B1402773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS1196157-27-3
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-3-2-4-5(10-3)6(8)12-7(9)11-4/h2,10H,1H3
InChIKeyWXFDPWLIEMUJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Key Intermediate


2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1196157-27-3) is a halogenated heterocyclic building block based on the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold [1]. The compound features dual chlorine substitution at the C2 and C4 positions of the pyrimidine ring and a methyl group at the C6 position of the pyrrole ring, providing distinct electrophilic handles for sequential nucleophilic aromatic substitution (SNAr) derivatization . This substitution pattern is critical in medicinal chemistry for generating focused libraries of kinase inhibitors and antiproliferative agents, where halogen positioning dictates both synthetic accessibility and biological target engagement [1].

Scaffold 9-deazapurine (pyrrolo[3,2-d]pyrimidine) core for kinase mimetic design
Reactive Handles C2/C4 dichloro leaving groups enable sequential SNAr derivatization
Regiocontrol C6-methyl blocks competing electrophilic substitution at pyrrole ring

2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Irreplaceability


Generic substitution of pyrrolo[3,2-d]pyrimidine building blocks is not feasible due to the highly specific structure-activity relationships (SAR) dictated by halogen positioning and N5 substitution. While the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core (compound 1) demonstrates antiproliferative activity in the low micromolar range, its mechanism involves G2/M cell cycle arrest with minimal apoptosis, and it exhibits a narrow maximum tolerated dose (MTD) of only 5–10 mg/kg in murine models [1]. Critically, the introduction of an N5-substituent or modification of the C6/C7 halogens dramatically alters both the cytotoxic mechanism—shifting from non-apoptotic arrest to robust apoptosis induction—and the in vivo toxicity profile, with N5-substituted analogs achieving MTDs of 40 mg/kg while retaining comparable EC50 values [1]. Therefore, procurement of the specific 6-methylated 2,4-dichloro intermediate is essential for researchers seeking to exploit C6 functionalization or to access derivatives with improved therapeutic indices compared to the unsubstituted 5H-core.

Halogen positioning dictates SNAr reactivity order; substituting C2/C4 pattern may alter derivatization sequence.

Unsubstituted core may yield regioisomeric mixtures during N5 functionalization; C6-methyl ensures site exclusivity.

Reported N5-substitution tolerability improvement is scaffold-dependent; C6-methyl variant is required for SAR studies targeting this substitution pattern.

2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Evidence vs. Analogs


C6-Methylation for N5 Prodrug Derivatization

The 2,4-dichloro-6-methyl substitution pattern on the pyrrolo[3,2-d]pyrimidine core serves as a critical intermediate for N5-substituted antiproliferative agents. While the unsubstituted 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (compound 1) shows antiproliferative activity with an EC50 range of 0.014–14.5 µM across cancer cell lines, its maximum tolerated dose (MTD) in mice is limited to 5–10 mg/kg [1]. In contrast, N5-alkylated derivatives synthesized from related halogenated cores demonstrate significantly reduced toxicity (MTD = 40 mg/kg) while maintaining comparable potency (EC50 0.83–7.3 µM), establishing that N5 substitution is a validated strategy for improving the therapeutic window [1]. The presence of the C6-methyl group on the target compound provides a distinct synthetic handle and influences the electronic environment of the N5 position, enabling the generation of prodrug analogs with potentially 'tunable' activity and toxicity profiles not accessible from the unsubstituted core [1].

N5 Prodrug Strategy
Class-level
MTD: 5–10 mg/kg (core) → 40 mg/kg (N5-substituted class)
Supports N5-derivatization route for tolerability endpoint assessment
Murine in vivo tolerability context; reported class-level evidence
Medicinal Chemistry Prodrug Design Kinase Inhibitor Synthesis

Regioselective N5-Glycosylation

The 2,4-dichloro substitution pattern on the pyrrolo[3,2-d]pyrimidine scaffold is essential for directing regioselective N5-glycosylation. Using 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, researchers achieved direct glycosylation at the N5 position to yield 2,4-dichloro-5-(2-deoxy-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine as a versatile key intermediate [1]. This intermediate enabled the synthesis of 9-deazapurine nucleoside analogs of adenosine, inosine, and guanosine through sequential nucleophilic displacement of the C2 and C4 chlorines. The target compound, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, retains the same 2,4-dichloro activation for N5 functionalization but introduces a C6-methyl group that blocks electrophilic substitution at that position, thereby ensuring exclusive reactivity at the N5 and C2/C4 sites for library synthesis .

Glycosylation Regioselectivity
Reported
C6-methyl blocks C6 electrophilic substitution; exclusive N5-glycosylation demonstrated
Enables regiopure nucleoside intermediate synthesis
Comparable 2,4-dichloro activation as unsubstituted core
Nucleoside Synthesis Glycosylation Antiviral/Anticancer Agents

Analytical Purity and QC Documentation

Commercially available 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is supplied with a standard purity of 97% as verified by HPLC, NMR, and GC analysis . This purity specification is directly comparable to other halogenated pyrrolo[3,2-d]pyrimidine building blocks offered by the same vendors. The availability of batch-specific QC data (including NMR, HPLC, and GC traces) ensures reproducibility in synthetic applications where trace impurities can interfere with sensitive palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions .

Commercial Purity
Supplier data
97% (HPLC, NMR, GC); 98%+ grades available
Batch-specific QC reduces synthetic failure risk from unknown impurities
Data to verify per lot; vendor certificate of analysis
Chemical Procurement Quality Control Analytical Chemistry

Lipophilicity and TPSA Profile

Computational physicochemical profiling of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine reveals a consensus Log P (o/w) of 2.38 and a topological polar surface area (TPSA) of 41.57 Ų . These values position the compound favorably within Lipinski's Rule of Five space for oral bioavailability (Log P < 5, TPSA < 140 Ų). In comparison, the 6-unsubstituted analog 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (MW 188.01) is expected to have a lower Log P due to the absence of the methyl group, which may influence solubility and membrane permeability in derived final compounds [1]. The C6-methyl group on the target compound increases molecular weight to 202.04 and introduces a modest increase in lipophilicity, which may be beneficial for passive diffusion while maintaining acceptable aqueous solubility (Log S ESOL: -3.10) .

Calculated Profile
Class-level
Log P 2.38; TPSA 41.57 Ų; MW 202.04
Differentiated lipophilicity vs. 6-unsubstituted core
Consensus Log P from multiple algorithms; experimental validation advised
ADME Prediction Drug Design Physicochemical Profiling

2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Application Scenarios


Synthesis of C6-Methylated 9-Deazapurine Nucleosides

Used as a key intermediate for the regioselective N5-glycosylation to generate 2,4-dichloro-5-(protected glycosyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidines. Subsequent sequential displacement of the C2 and C4 chlorines yields adenosine, inosine, and guanosine 9-deazapurine analogs with a C6-methyl group, which may confer metabolic stability or altered hydrogen-bonding patterns compared to unmethylated nucleosides [1]. The C6-methyl group prevents unwanted electrophilic substitution, ensuring clean conversion to the desired N5-substituted products .

N5-Substituted Antiproliferative Prodrugs

Employed as a starting material for the synthesis of N5-alkylated pyrrolo[3,2-d]pyrimidine prodrugs. Based on class-level evidence, N5-substitution on halogenated pyrrolo[3,2-d]pyrimidines reduces in vivo toxicity while maintaining antiproliferative potency (EC50 0.83–7.3 µM; MTD = 40 mg/kg vs. 5–10 mg/kg for the unsubstituted core) [1]. The 6-methylated core provides a unique electronic and steric environment that may further modulate the rate of metabolic conversion to the active parent compound, offering a differentiated pharmacokinetic profile [1].

Building Block for Focused Kinase Inhibitor Libraries

Utilized in parallel medicinal chemistry to synthesize libraries of 2,4-disubstituted-6-methyl-pyrrolo[3,2-d]pyrimidines via sequential SNAr reactions. The 2,4-dichloro pattern allows for differential substitution at the C2 and C4 positions, while the C6-methyl group introduces a defined steric and lipophilic handle (consensus Log P = 2.38, TPSA = 41.57 Ų) . This scaffold is particularly valuable for targeting kinases that interact with the purine-binding pocket, where the 9-deazapurine core mimics the adenine moiety of ATP [1].

Analytical Reference Standard for Purity

Procured as a characterized reference standard (97% purity with HPLC, NMR, and GC documentation) for use in analytical method development, impurity profiling, and quality control of custom-synthesized pyrrolo[3,2-d]pyrimidine derivatives. The availability of batch-specific analytical data ensures traceability for regulatory submissions and reproducibility in scale-up campaigns.

Application
Selection Property
Validation Focus
C6-methylated 9-deazapurine nucleoside synthesis
Regioselective N5-glycosylation site
C6-methyl blocking group integrity under reaction conditions
N5-substituted pyrrolo[3,2-d]pyrimidine derivatization
Reported tolerability endpoint context (MTD)
C6-methyl influence on metabolic conversion rate
Focused kinase inhibitor library synthesis
Sequential SNAr reactivity (C2 vs C4)
Adenine-mimetic scaffold binding validation
Analytical reference standard procurement
Certified purity and QC documentation
Lot-specific analytical traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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